molecular formula C10H10N2O4 B8569762 N-(5-Acetyl-2-nitrophenyl)acetamide CAS No. 92642-17-6

N-(5-Acetyl-2-nitrophenyl)acetamide

Cat. No.: B8569762
CAS No.: 92642-17-6
M. Wt: 222.20 g/mol
InChI Key: ARKOWXVTOKROFO-UHFFFAOYSA-N
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Description

N-(5-Acetyl-2-nitrophenyl)acetamide is a nitro-substituted acetamide derivative characterized by a benzene ring functionalized with acetyl (at position 5) and nitro (at position 2) groups, linked to an acetamide moiety. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to its reactive nitro and acetyl groups, which enable diverse chemical transformations .

Properties

CAS No.

92642-17-6

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(5-acetyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-3-4-10(12(15)16)9(5-8)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

ARKOWXVTOKROFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences among N-(5-Acetyl-2-nitrophenyl)acetamide and related acetamide derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound Acetyl (C5), Nitro (C2) C₁₀H₁₀N₂O₄ 222.20 g/mol Electron-withdrawing groups enhance reactivity for nucleophilic substitution
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro (C4), Nitro (C2), Methylsulfonyl C₉H₁₀ClN₂O₅S 302.71 g/mol Sulfonyl group increases steric hindrance and thermal stability
N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide Chloro (C5), Methoxy (C4), Nitro (C2) C₉H₉ClN₂O₄ 260.64 g/mol Methoxy group enhances solubility in polar solvents
N-(2-Methoxy-5-nitrophenyl)acetamide Methoxy (C2), Nitro (C5) C₉H₁₀N₂O₄ 210.19 g/mol Positional isomerism alters electronic distribution and crystal packing
N-(4-Nitrophenethyl)acetamide Nitro (C4), Ethyl linkage C₁₀H₁₂N₂O₃ 208.22 g/mol Aliphatic chain modifies lipophilicity and pharmacokinetics

Physicochemical Properties

  • Solubility: Methoxy-substituted derivatives (e.g., N-(2-Methoxy-5-nitrophenyl)acetamide) exhibit higher solubility in ethanol and water due to increased polarity . Chloro and nitro groups reduce solubility in aqueous media but enhance stability in organic solvents .
  • Thermal Stability : Methylsulfonyl and nitro groups in N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide contribute to higher melting points (observed via crystallographic data) compared to acetylated analogues .

Research Findings and Challenges

  • Crystallography : N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide exhibits intermolecular hydrogen bonding (C–H⋯O interactions), stabilizing its crystal lattice .
  • Electrochemical Behavior : Nitro groups in this compound may undergo reduction to amines, a pathway critical in prodrug activation .

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